molecular formula C13H17NO4 B1310451 Boc-3-amino-2-methylbenzoic acid CAS No. 143617-89-4

Boc-3-amino-2-methylbenzoic acid

Cat. No. B1310451
M. Wt: 251.28 g/mol
InChI Key: YFZNLQZFKWVDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3-amino-2-methylbenzoic acid is a derivative of benzoic acid with an amino group and a tert-butoxycarbonyl (Boc) protective group. This compound is of particular interest in the field of peptide synthesis, where the Boc group is used to protect the amino functionality during the synthesis process.

Synthesis Analysis

The synthesis of Boc-amino acid derivatives, such as those described in the provided papers, involves the introduction of the Boc protective group to the amino acid. In the first paper, the authors describe the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, which are intermediates for coupling to polyethylene glycol derivatives. The method utilizes dicyclohexylcarbodiimide for the coupling reaction, resulting in high yields and simplified purification compared to previous methods .

Molecular Structure Analysis

The molecular structure of Boc-3-amino-2-methylbenzoic acid includes a benzene ring substituted with a Boc-protected amino group and a methyl group. The presence of the Boc group is crucial for its stability and reactivity, particularly in the context of peptide synthesis where it serves to protect the amino group from unwanted reactions.

Chemical Reactions Analysis

In the context of peptide synthesis, Boc-3-amino-2-methylbenzoic acid can undergo reactions typical of Boc-amino acids. For example, it can be coupled to other amino acid derivatives or to supports such as polyethylene glycol for solid-phase peptide synthesis. The Boc group can be removed under acidic conditions once the peptide chain assembly is complete, allowing for the amino group to participate in further peptide bond formation or to be modified as needed .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-3-amino-2-methylbenzoic acid are influenced by the Boc group, which increases the compound's steric bulk and alters its reactivity and solubility. The Boc group makes the compound more stable to certain chemical conditions, such as basic environments, while still allowing for deprotection under acidic conditions. The exact physical properties such as melting point, solubility, and stability would be determined by the specific structure and substituents on the benzene ring.

In the second paper, a derivative of 2-amino-6-mercaptohexanoic acid is prepared with a Boc protective group. This derivative is used in the synthesis of a large cyclic disulfide peptide, demonstrating the utility of Boc-protected amino acids in complex peptide synthesis. The derivative is stable to acidolysis but can be deprotected and induced to form a disulfide bond under specific conditions .

Scientific Research Applications

  • Synthesis and Modification of Peptide Mimetics and Amino Acids:

    • Boc-3-amino-2-methylbenzoic acid is utilized in the synthesis of novel amino acids and peptide mimetics. Its derivatives serve as crucial building blocks for pseudopeptide synthesis, demonstrating versatility in chemical reactions and offering a scaffold for combinatorial chemistry (Pascal et al., 2000). Additionally, it finds application in the synthesis of unnatural amino acids that mimic tripeptide β-strands and form β-sheet-like hydrogen-bonded dimers, highlighting its role in facilitating complex molecular architectures (Nowick et al., 2000).
  • Protein and Peptide Chemistry:

    • In protein and peptide chemistry, Boc-3-amino-2-methylbenzoic acid derivatives are used for the N-Boc protection of amines, a crucial step in peptide synthesis that ensures the selectivity and functional integrity of amino groups (Sunitha et al., 2008). The chemoselective N-Boc protection technique, facilitated by specific catalysts, is vital for the synthesis of optically pure amino alcohols and amino acid esters, contributing to the creation of complex peptide structures (Heydari et al., 2007).
  • Development of Bioconjugates and Molecular Scaffolds:

    • The compound is instrumental in the development of bioconjugates and molecular scaffolds. It aids in the creation of peptide salts and carbene complexes, showcasing its significance in medicinal chemistry and molecular biology (Lemke & Metzler-Nolte, 2011). These bioconjugates are essential for studying biological systems and developing therapeutic agents.
  • Innovations in Organic Synthesis and Catalysis:

    • Boc-3-amino-2-methylbenzoic acid is pivotal in catalysis, particularly in the chemoselective N-tert-butyloxycarbonylation of amines. Its role in "electrophilic activation" of specific reagents underlines its importance in synthetic organic chemistry (Sarkar et al., 2011). This process is crucial for creating a wide range of synthetic molecules with high precision and selectivity.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed .

Future Directions

The future directions of Boc-3-amino-2-methylbenzoic acid involve the continued use of Boc-protection in peptide synthesis . More recently, Boc is ranked as “one of the most commonly used protective groups for amines” .

properties

IUPAC Name

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-9(11(15)16)6-5-7-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZNLQZFKWVDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-amino-2-methylbenzoic acid

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